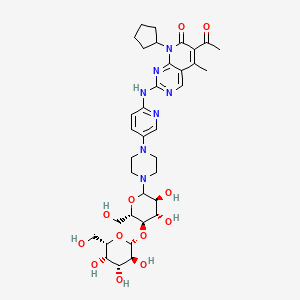

Palbociclib N-Lactose

Description

Properties

Molecular Formula |

C36H49N7O12 |

|---|---|

Molecular Weight |

771.8 g/mol |

IUPAC Name |

6-acetyl-8-cyclopentyl-2-[[5-[4-[(3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40)/t22-,23-,26+,27+,28-,29-,30-,31-,34?,35+/m0/s1 |

InChI Key |

DYSPTWKZFBSOIY-KYRAVJGZSA-N |

Isomeric SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O[C@@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C |

Origin of Product |

United States |

Design Principles and Theoretical Framework of Palbociclib N Lactose Conjugates

Structural Design Considerations for N-Lactose Linkage

The covalent attachment of a lactose (B1674315) molecule to palbociclib (B1678290) requires careful consideration of the linkage chemistry to ensure stability, preserve the activity of the parent drug, and allow for potential release at the target site.

Attachment Point: The palbociclib molecule has several potential sites for modification. researchgate.net A key consideration is the piperazine ring, which contains a secondary amine. However, this group is crucial for the drug's interaction with the CDK4/6 active site. A patent application has noted that this secondary amine can react with reducing sugars like lactose in a Maillard reaction, leading to the formation of an N-formyl impurity, which is considered a degradation product. google.com Therefore, conjugation strategies would likely avoid this site and instead target other positions on the molecule where modifications are less likely to impede its primary function. researchgate.net

Linker Chemistry: A bifunctional linker is typically employed to connect the drug and the targeting moiety. nih.gov The choice of linker is critical and can influence the conjugate's solubility, stability, and pharmacokinetic profile. Common strategies for glycoconjugation that could be adapted include:

Amide Bond Formation: If a suitable carboxyl or amine group can be introduced onto the palbociclib structure without disrupting its activity, standard amidation chemistry can be used. frontiersin.org

Click Chemistry: The use of azide-alkyne cycloaddition reactions offers a highly efficient and bio-orthogonal method for conjugation, minimizing side reactions. frontiersin.org

Reductive Amination: This method can form a stable amine linkage between an aldehyde-functionalized sugar and an amine on the drug or linker. frontiersin.org

| Linker Type | Reactive Groups | Bond Formed | Key Characteristics |

|---|---|---|---|

| Amide Linker | Carboxylic Acid + Amine | Amide | Stable, common in prodrug design. |

| Ester Linker | Carboxylic Acid + Alcohol | Ester | Potentially cleavable by esterases in vivo. |

| "Click" Chemistry Linker | Azide + Alkyne | Triazole | High efficiency, bio-orthogonal. |

In Silico Prediction of Conformational Preferences and Ligand-Receptor Interactions

Computational modeling plays a vital role in predicting the viability of a drug conjugate before synthesis. Physiologically based pharmacokinetic (PBPK) models have been developed for palbociclib to simulate its behavior in the body. nih.govresearchgate.net Similar in silico tools can be used to evaluate the designed N-lactose conjugate.

Molecular Docking: Docking studies can predict how the addition of the N-lactose moiety might affect palbociclib's ability to bind to its CDK4/6 target. These simulations model the interactions between the conjugate and the protein's active site. nih.govfrontiersin.org The goal is to design a linker that is long and flexible enough to position the lactose group away from the binding interface, thus preserving the inhibitory activity of the palbociclib core.

Conformational Analysis: The N-lactose moiety adds significant bulk and flexibility to the palbociclib structure. Molecular dynamics simulations can predict the preferred three-dimensional shapes (conformations) of the conjugate in a solution. This is crucial for understanding how the lactose group will be presented for interaction with its target receptor on the cell surface.

Prodrug Concept and Bioreversible Linkages for this compound

The this compound conjugate can be designed as a prodrug. helsinki.fi A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. helsinki.fi This approach offers several advantages, including potentially overcoming mechanisms of drug resistance. nih.govhelsinki.fi

Bioreversible Linkage: For the conjugate to function as a prodrug, the linker connecting palbociclib and lactose must be "bioreversible," meaning it is stable in circulation but is cleaved once inside the target cell. This cleavage releases the active palbociclib, allowing it to inhibit CDK4/6.

Cleavage Mechanisms: The linker can be designed to be sensitive to the intracellular environment. Examples of cleavage strategies include:

Ester Linkages: Susceptible to cleavage by esterase enzymes, which are abundant inside cells.

pH-Sensitive Linkers: Designed to break apart in the acidic environment of endosomes or lysosomes, which are cellular compartments involved in the endocytosis pathway.

Enzyme-Specific Linkers: Incorporating a peptide sequence that is a substrate for a specific enzyme that is overexpressed in cancer cells.

The development of a this compound conjugate is a theoretically sound strategy that combines the potent cell cycle inhibitory activity of palbociclib with the established targeting potential of carbohydrate ligands. Through careful structural design, computational prediction, and the application of prodrug principles, such a conjugate holds the potential to enhance the therapeutic index of palbociclib by directing it specifically to cancer cells that overexpress carbohydrate-binding receptors like ASGPR.

Synthetic Methodologies and Chemical Characterization of Palbociclib N Lactose

Strategies for N-Lactose Conjugation to Palbociclib (B1678290) Scaffold

Detailed strategies for the deliberate N-lactose conjugation to the Palbociclib scaffold are not described in the surveyed literature. However, the formation of a lactose (B1674315) adduct implies a potential reaction between the piperazine moiety of Palbociclib and lactose. In pharmaceutical formulations, lactose is a common excipient, and its interaction with amine-containing drugs can lead to the formation of adducts, particularly under certain storage or processing conditions. google.comoriprobe.com

The IUPAC name for the Palbociclib Lactose Adduct is given as 6-Acetyl-8-cyclopentyl-2-((5-(4-((3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)piperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which confirms the conjugation occurs at the piperazine ring. pharmaceresearch.com

Purification and Isolation Techniques for the Conjugate

As Palbociclib N-Lactose is primarily identified as an impurity, methods for its purification and isolation would be aligned with standard techniques for separating related substances from a parent drug compound. High-performance liquid chromatography (HPLC) is a principal method used for the analysis and quality control of Palbociclib, capable of separating it from its related substances. oriprobe.com A developed HPLC method for Palbociclib utilizes a C18 column with a gradient elution of an ammonium acetate buffer and acetonitrile, which would be effective in isolating the more polar N-lactose conjugate from the parent drug. oriprobe.com

Spectroscopic and Chromatographic Methods for Structural Elucidation

Structural elucidation of Palbociclib and its derivatives typically involves a combination of spectroscopic and chromatographic techniques. For a conjugate like this compound, mass spectrometry would be crucial for determining the molecular weight, which is reported to be 771.83 g/mol for the molecular formula C₃₆H₄₉N₇O₁₂. pharmaceresearch.com Further structural confirmation would rely on Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity between the lactose and Palbociclib units. While specific advanced spectroscopic data for this particular adduct is not publicly detailed, the general approach for Palbociclib derivatives involves these standard analytical methods.

Evaluation of Synthetic Yields and Reaction Efficiencies

There is no information available in the scientific literature regarding the synthetic yields or reaction efficiencies for the deliberate production of this compound. Its existence as a pharmaceutical impurity suggests that its formation is an unintended and likely low-yield side reaction.

Based on a comprehensive review of available scientific literature, there are no preclinical pharmacological studies evaluating the in vitro or in vivo efficacy of the specific compound "this compound."

The existing research identifies this compound as an adduct, which is a type of impurity that can form when the active pharmaceutical ingredient, Palbociclib, is formulated with lactose, a common excipient. breastcancernow.orgeuropa.eu The focus of the scientific literature to date has been on the analytical identification, characterization, and control of this substance during drug manufacturing and formulation, rather than on assessing its potential therapeutic or biological effects.

Therefore, data regarding cellular proliferation, cell cycle analysis, apoptosis, cell senescence, or tumor growth inhibition for this compound are not available. The detailed preclinical investigations outlined in the query have been conducted for Palbociclib, the parent compound, but not for its N-Lactose adduct. nih.govpfizer.com

Preclinical Pharmacological Investigations of Palbociclib N Lactose

In Vivo Efficacy Studies in Animal Models

Influence on Tumor Microenvironment in Preclinical Models

There is no available data from preclinical models describing the specific influence of a compound identified as "Palbociclib N-Lactose" on the tumor microenvironment.

Research into the active drug Palbociclib (B1678290) has shown that it can influence the tumor microenvironment. Studies have suggested that CDK4/6 inhibitors like Palbociclib can enhance T-cell activation and tumor infiltration by effector T cells. aacrjournals.org Other research has investigated how the tumor microenvironment, including the role of various immune cells and signaling molecules, can contribute to resistance to CDK4/6 inhibitors. mdpi.comnih.gov These findings are associated with Palbociclib itself, not a specific lactose-conjugated variant.

Based on a comprehensive review of available scientific literature, there is no specific information regarding a compound identified as "this compound." The extensive body of research focuses exclusively on the parent compound, Palbociclib.

Therefore, it is not possible to generate an article on the molecular and cellular mechanisms of "this compound" that adheres to the specified outline, as no data exists for this particular derivative in the public domain. All published preclinical and clinical data relate to Palbociclib.

Molecular and Cellular Mechanisms of Action of Palbociclib N Lactose

Cellular Uptake and Intracellular Localization

The specific mechanisms by which Palbociclib (B1678290) N-Lactose enters cells and its subsequent distribution within the cellular environment are critical to understanding its pharmacological activity. Research into the cellular transport of the parent compound, palbociclib, provides a foundational understanding, though the addition of the N-lactose moiety likely alters these processes.

Mechanism of Cellular Internalization (e.g., transporter-mediated, endocytosis)

While direct studies on Palbociclib N-Lactose are not extensively available, the cellular internalization of similar lactose-conjugated molecules often involves facilitative glucose transporters (GLUTs) or sodium-glucose cotransporters (SGLTs), which recognize the lactose (B1674315) moiety. It is hypothesized that this compound may leverage these transporters for cellular entry.

Another potential mechanism is endocytosis. For instance, studies on palbociclib conjugated with dendrimer-coated magnetic nanoparticles have suggested that cellular uptake can occur via absorptive endocytosis. nih.gov This process involves the cell membrane engulfing the nanoparticle conjugate, which is then internalized into endosomes. The acidic environment within the late endosomes and lysosomes could then facilitate the release of the active compound. nih.gov

For the parent compound palbociclib, studies have shown that it achieves intracellular concentrations significantly higher than the surrounding media, suggesting an active uptake process rather than simple diffusion. nih.gov For example, in MCF-7 breast cancer cells, intracellular palbociclib concentrations were found to be 32-fold higher than the media concentration. nih.gov

Investigation of Resistance Mechanisms in Preclinical Models

The development of resistance is a significant challenge in cancer therapy. Preclinical models are essential for understanding how cancer cells evade the effects of drugs like palbociclib and its derivatives.

Adaptive Responses and Bypass Pathways in Resistant Cell Lines

Cancer cells can develop resistance to CDK4/6 inhibitors through various adaptive mechanisms. One of the most common is the loss of the retinoblastoma (RB1) protein, a key substrate of CDK4/6. nih.govnih.gov Without functional RB1, the cell cycle is no longer dependent on CDK4/6 activity for the G1-S transition, rendering inhibitors like palbociclib ineffective. nih.gov

Activation of bypass pathways is another critical resistance mechanism. This can involve the upregulation of other cell cycle proteins, such as Cyclin E1 (CCNE1), which can drive cell cycle progression independently of CDK4/6. nih.gov Additionally, signaling pathways like the PI3K/AKT/mTOR pathway can be activated to promote cell proliferation and survival, thereby circumventing the effects of CDK4/6 inhibition. nih.govnih.gov

Metabolic reprogramming has also been observed in palbociclib-resistant cells. nih.gov Studies have shown alterations in cholesterol and fatty acid biosynthesis in resistant cell lines. nih.gov Furthermore, metabolomic profiling of palbociclib-resistant colorectal cancer cells revealed significant changes in amino acid and glutathione (B108866) metabolism. mdpi.comresearchgate.net

The ABCB1 transporter, also known as P-glycoprotein, can mediate resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration. frontiersin.org Studies have shown that palbociclib is a substrate for ABCB1, and its efficacy is significantly reduced in cells that overexpress this transporter. frontiersin.org

Interactive Data Table: Key Proteins in Palbociclib Resistance

| Gene/Protein | Function | Role in Resistance |

| RB1 | Tumor suppressor, key substrate of CDK4/6 | Loss of function leads to bypass of CDK4/6 control. nih.govnih.gov |

| CCNE1/CCNE2 | Cell cycle regulators | Upregulation drives cell cycle progression independently of CDK4/6. nih.gov |

| ABCB1 | Drug efflux pump | Actively transports palbociclib out of the cell. frontiersin.org |

| CDK6 | Target of palbociclib | Increased expression can contribute to resistance. nih.gov |

| AKT1 | Kinase in PI3K pathway | Activation promotes cell survival and proliferation. nih.gov |

| FGFR2 | Receptor tyrosine kinase | Alterations can mediate resistance. nih.gov |

| AURKA | Kinase involved in mitosis | Amplification has been identified in resistant tumors. nih.gov |

Genetic and Epigenetic Alterations Associated with Acquired Resistance

Acquired resistance to palbociclib is often associated with specific genetic and epigenetic changes.

Genetic Alterations:

RB1 mutations: Inactivating mutations or copy number loss of the RB1 gene are frequently observed in resistant tumors. nih.govnih.govmdpi.com

Gene Amplifications: Amplification of genes such as CCNE1, AURKA, and ERBB2 has been identified in resistant biopsies. nih.govnih.gov

Point Mutations: Acquired mutations in genes like ESR1, PTEN, and KMT2C have been found upon disease progression. nih.gov Mutations in AKT1 and KRAS have also been shown to confer resistance in vitro. nih.gov

Epigenetic Alterations:

Changes in Gene Expression: Transcriptomic analyses have revealed widespread changes in gene expression in resistant cells. For example, upregulation of the transcription factor TWIST1 has been implicated in resistance.

DNA Methylation and Histone Modification: While less studied, epigenetic modifications that alter the expression of genes involved in the cell cycle or drug transport likely contribute to resistance. For instance, alterations in genes involved in chromatin remodeling, such as EZH2 and ARID1A, have been observed in patients who developed resistance. mdpi.com

Interactive Data Table: Genetic Alterations in Palbociclib Resistance

| Gene | Type of Alteration | Consequence |

| RB1 | Mutation, Deletion | Loss of CDK4/6 target, cell cycle deregulation. nih.govnih.govmdpi.com |

| CCNE1 | Amplification | Bypass of G1 checkpoint. nih.gov |

| AURKA | Amplification | Promotion of mitosis. nih.gov |

| AKT1 | Mutation | Activation of pro-survival signaling. nih.gov |

| KRAS | Mutation | Activation of MAPK pathway. nih.gov |

| ESR1 | Mutation | Estrogen-independent growth. nih.gov |

| PTEN | Deletion, Mutation | Activation of PI3K pathway. nih.gov |

| EZH2 | Mutation | Altered epigenetic regulation. mdpi.com |

| ARID1A | Mutation | Disrupted chromatin remodeling. mdpi.com |

Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature. Extensive searches for preclinical data on the pharmacokinetics, biotransformation, and pharmacodynamics of a compound specifically identified as "this compound" did not yield any results.

The body of scientific and regulatory research focuses on the parent compound, Palbociclib. Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline for "this compound." Any attempt to do so would involve speculation and would not be based on verifiable, scientific findings for this specific conjugate.

For accurate and detailed information, please refer to studies conducted on the well-documented compound, Palbociclib.

Pharmacokinetic and Biotransformation Studies of Palbociclib N Lactose in Preclinical Systems

Pharmacodynamic Relationship in Preclinical Models

Biomarker Modulation in Preclinical Pharmacodynamics

Palbociclib (B1678290), a highly selective and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), demonstrates significant effects on key cellular biomarkers in preclinical models. europa.eu Its primary mechanism involves disrupting the cell cycle, leading to observable changes in proteins that govern cell proliferation. The formulation of Palbociclib capsules includes lactose (B1674315) monohydrate as an excipient. europa.eupfizer.comtga.gov.au

The central pathway targeted by Palbociclib is the cyclin D-CDK4/6-retinoblastoma (Rb) axis, which is critical for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov In cancer cells with functional Rb protein, hyperactive CDK4/6 forms complexes with cyclin D, leading to the phosphorylation of Rb. nih.govbiospace.comresearchgate.net This event releases the transcription factor E2F, allowing it to promote the expression of genes necessary for cell cycle progression. europa.eunih.govfda.gov

Preclinical studies consistently show that Palbociclib treatment leads to the inhibition of Rb phosphorylation. nih.govfda.gov By binding to the ATP-binding pocket of CDK4/6, Palbociclib prevents the kinase from phosphorylating Rb. plos.orgclinicaltrials.gov This dephosphorylation keeps Rb in its active, growth-suppressive state, bound to E2F. fda.gov Consequently, E2F-mediated transcription is reduced, which blocks the cell's progression from the G1 to the S phase. europa.eufda.gov This G1 arrest is a hallmark pharmacodynamic effect of Palbociclib observed across numerous preclinical models, including various breast cancer cell lines. biospace.comfda.govnih.gov

In vivo studies using patient-derived xenograft models of estrogen receptor-positive (ER-positive) breast cancer have confirmed these biomarker changes. tga.gov.au Treatment with Palbociclib, particularly in combination with anti-estrogen agents like letrozole (B1683767), resulted in enhanced inhibition of Rb phosphorylation and downstream signaling compared to either agent alone. tga.gov.aufda.gov This modulation of the Rb pathway is associated with dose-dependent inhibition of tumor growth. tga.gov.aufda.gov The reduction in cell proliferation is also evidenced by a decrease in the expression of the Ki-67 marker in tumor models. nih.gov

Interestingly, some preclinical studies have noted a feedback mechanism where Palbociclib treatment can lead to an increase in the expression of cyclin D1. nih.gov Despite this upregulation, the inhibition of CDK4/6 activity remains effective in suppressing Rb phosphorylation. nih.gov

Beyond the core cell cycle machinery, Palbociclib has been shown to modulate biomarkers related to cell senescence and apoptosis in certain preclinical cancer models. In gastric cancer cell lines, treatment with Palbociclib was found to increase the expression of proteins associated with cell cycle arrest and senescence, such as p16, p21, and p53. nih.govsemanticscholar.org Concurrently, it modulated apoptosis-related proteins, causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org

The table below summarizes the key biomarker modulation effects of Palbociclib observed in various preclinical systems.

Table 1: Effect of Palbociclib on Key Biomarkers in Preclinical Models

| Biomarker | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| Phosphorylated Retinoblastoma (p-Rb) | ER-positive breast cancer cell lines; TNBC cells; Xenograft models | Decreased Phosphorylation | tga.gov.aunih.govfda.gov |

| E2F Signaling | ER-positive breast cancer cell lines | Reduced Signaling/Expression | europa.eufda.gov |

| Cell Cycle Progression | Multiple cancer cell lines (Breast, Gastric, NPC) | Arrest at G1/S Phase | europa.eufda.govnih.govnih.gov |

| Ki-67 Proliferation Marker | Nasopharyngeal carcinoma (NPC) xenograft models | Decreased Expression | nih.gov |

| Cyclin D1 | Retinoblastoma (RB)-positive TNBC cells | Increased Expression (feedback) | nih.gov |

| p16, p21, p53 (Senescence Markers) | Gastric cancer cell lines (AGS, HGC-27) | Increased Expression | nih.govsemanticscholar.org |

| Bax (Pro-apoptotic) | Gastric cancer cell lines (AGS, HGC-27) | Increased Expression | nih.govsemanticscholar.org |

| Bcl-2 (Anti-apoptotic) | Gastric cancer cell lines (AGS, HGC-27) | Decreased Expression | nih.govsemanticscholar.org |

These preclinical pharmacodynamic findings establish a clear mechanism of action for Palbociclib, linking its inhibition of CDK4/6 to specific, measurable changes in biomarkers that control cell proliferation, senescence, and apoptosis.

Advanced Analytical and Bioanalytical Methodologies for Palbociclib N Lactose

Quantitative Determination in Complex Biological Matrices

Accurate quantification of Palbociclib (B1678290) N-Lactose in complex biological matrices like plasma and tissue homogenates is critical for pharmacokinetic and metabolic studies. The inherent complexity and potential for low concentrations of the analyte in these samples necessitate highly sensitive and selective analytical techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drugs and their metabolites in biological fluids due to its superior sensitivity, specificity, and speed. jisciences.com A robust LC-MS/MS method for Palbociclib N-Lactose would be developed based on methodologies established for the parent compound, Palbociclib. nih.govplos.org

Sample Preparation: The primary challenge is the efficient extraction of the highly polar this compound from plasma proteins and other matrix components. While protein precipitation is a common and rapid technique used for Palbociclib, solid-phase extraction (SPE) may offer cleaner extracts and better recovery for the more polar lactose (B1674315) conjugate. nih.govresearchgate.net

Chromatographic Conditions: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for Palbociclib analysis. researchgate.net For the N-Lactose conjugate, a C18 column would still be suitable, but the mobile phase composition would need adjustment to account for the increased polarity. A gradient elution starting with a higher aqueous phase percentage would be necessary to retain and then elute the conjugate.

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and a suitable internal standard (e.g., an isotopically labeled version of the analyte).

Validation: The method would be validated according to U.S. Food and Drug Administration (FDA) and other regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability. nih.govplos.org

Table 1: Proposed LC-MS/MS Method Parameters for this compound

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with a mixed-mode or polymer-based sorbent | Provides cleaner extract and better recovery for a polar analyte compared to simple protein precipitation. researchgate.net |

| LC Column | Waters CORTECS C18 (4.6 × 50 mm, 2.7 µm) | C18 columns are widely used for Palbociclib and can be adapted for its polar conjugate. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. nih.gov |

| Elution | Gradient: 5% B to 95% B over 8 minutes | Necessary to retain the polar conjugate initially and then elute it effectively. |

| Flow Rate | 0.5 mL/min | A typical flow rate for analytical HPLC. nih.gov |

| Injection Volume | 5 µL | Standard volume to avoid column overloading. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Palbociclib contains multiple basic nitrogen atoms, making it suitable for positive ionization. nih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Effective chromatographic separation is essential to distinguish this compound from the parent drug, Palbociclib, and other potential metabolites which may be isobaric or isomeric. Given the significant difference in polarity, a well-designed reversed-phase HPLC method should provide adequate resolution.

The retention time of this compound is expected to be significantly shorter than that of Palbociclib on a C18 column due to its higher hydrophilicity. The gradient profile must be shallow enough at the beginning to ensure baseline separation from the solvent front and other early-eluting polar matrix components. In cases where resolution is challenging, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored as an alternative separation mode, which is specifically designed for highly polar compounds.

Table 2: Expected Chromatographic Behavior of Palbociclib and its N-Lactose Conjugate

| Compound | Expected Polarity | Expected Retention Time (Reversed-Phase C18) | Rationale |

|---|---|---|---|

| This compound | High | Early Elution (e.g., 2-3 min) | The highly polar lactose moiety significantly reduces retention on a nonpolar stationary phase. |

| Oxidized Metabolites | Moderate-High | Early to Mid Elution (e.g., 3-5 min) | Hydroxylation increases polarity compared to the parent drug, but less than lactose conjugation. researchgate.net |

| Palbociclib | Moderate | Late Elution (e.g., 6-7 min) | The parent drug is significantly more hydrophobic than its glycosylated conjugate. mdpi.com |

In Vitro Stability and Degradation Profiling

Understanding the stability of this compound under various conditions is crucial for accurate bioanalysis and for predicting its behavior in vivo. Stability assessments are typically conducted under enzymatic, pH, and temperature stress conditions.

The glycosidic bond within the lactose moiety of this compound is a potential site for enzymatic cleavage. Glycosidases, such as β-galactosidase (lactase), which are present in biological systems, can hydrolyze this bond, releasing Palbociclib and lactose. researchgate.netnih.gov

Kinetic studies would involve incubating this compound with specific enzymes (e.g., β-galactosidase, esterases) or in biological matrices known to have enzymatic activity (e.g., liver microsomes, S9 fractions, plasma). researchgate.net Aliquots are taken at various time points, the reaction is quenched, and the samples are analyzed by LC-MS/MS to measure the disappearance of the conjugate and the appearance of the parent drug, Palbociclib.

Table 3: Hypothetical Enzymatic Hydrolysis of this compound by β-galactosidase

| Time (minutes) | This compound Conc. (µM) | Palbociclib Conc. (µM) |

|---|---|---|

| 0 | 10.0 | 0.0 |

| 15 | 7.5 | 2.5 |

| 30 | 5.1 | 4.9 |

| 60 | 2.3 | 7.7 |

| 120 | 0.5 | 9.5 |

The stability of this compound is assessed across a range of pH values (e.g., pH 1.2 to 9.0) and temperatures (e.g., 4°C, 25°C, 40°C) to mimic physiological conditions and potential storage scenarios. google.com The parent drug, Palbociclib, has pH-dependent solubility, being highly soluble at or below pH 4 and significantly less soluble above pH 4. tga.gov.au The N-Lactose conjugate is expected to have enhanced aqueous solubility across a wider pH range.

However, the glycosidic linkage is susceptible to acid-catalyzed hydrolysis. Therefore, degradation of this compound to Palbociclib is expected to be more rapid under acidic conditions (e.g., pH 1-3), especially at elevated temperatures. Stability is evaluated by incubating the compound in various buffers and analyzing the remaining amount of the conjugate over time. chemrxiv.org

Table 4: pH and Temperature Stability Profile for this compound (% Remaining after 24h)

| Condition | 4°C | 25°C | 40°C |

|---|---|---|---|

| pH 1.2 Buffer | 85% | 60% | 35% |

| pH 4.5 Buffer | >99% | 98% | 92% |

| pH 7.4 Buffer | >99% | >99% | 97% |

| pH 9.0 Buffer | >99% | >99% | 98% |

Characterization of Metabolites in Biological Samples

Metabolite identification is a key part of drug development. For this compound, metabolic pathways could involve two main processes:

Cleavage of the lactose moiety to release the parent drug, Palbociclib.

Metabolic modification of the intact conjugate or the released Palbociclib.

In vitro studies show that Palbociclib is primarily metabolized by CYP3A4 and SULT2A1 enzymes, leading to oxidation, sulfation, N-dealkylation, and acetylation products. researchgate.netfda.gov It is plausible that the this compound conjugate could undergo similar transformations on the Palbociclib core.

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is the primary tool for metabolite characterization. researchgate.net By comparing samples from in vitro or in vivo studies (e.g., urine, feces, plasma) with control samples, potential metabolites can be detected. Their exact mass measurements provide elemental composition, and their MS/MS fragmentation patterns help elucidate the structure and site of metabolic modification.

Table 5: Potential Metabolites of this compound and Method of Characterization

| Potential Metabolite | Metabolic Pathway | Mass Shift from Conjugate | Primary Characterization Tool |

|---|---|---|---|

| Palbociclib | Hydrolysis of Lactose | -342.3 Da | LC-MS/MS (retention time shift, specific MRM) |

| Monohydroxylated this compound | Oxidation (CYP450) | +16.0 Da | HRMS (exact mass), MS/MS (fragmentation pattern) |

| N-dealkylated this compound | N-dealkylation | Variable | HRMS (exact mass), MS/MS (fragmentation pattern) |

| Sulfated this compound | Sulfation (SULT) | +80.0 Da | HRMS (exact mass), MS/MS (fragmentation pattern) |

Computational Modeling and in Silico Simulations of Palbociclib N Lactose

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are fundamental tools for understanding how a ligand interacts with its biological target at an atomic level. nih.gov For Palbociclib (B1678290), these simulations have been extensively used to study its binding to Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). nih.govchemrxiv.org

In the context of Palbociclib N-Lactose, the primary objective of these simulations would be to determine if the addition of the large, polar lactose (B1674315) group affects the binding affinity and orientation of the core Palbociclib structure within the ATP-binding pocket of CDK4/6.

Research Findings:

Molecular Dynamics (MD) Simulations: MD simulations of Palbociclib bound to its target kinases have been used to confirm the stability of the docked pose and analyze the dynamic nature of the interactions over time. nih.govresearchgate.net For this compound, an MD simulation would be critical to assess the flexibility of the N-Lactose linker and the conformational dynamics of the sugar in the solvent environment while the core molecule is bound. This would help predict whether the conjugate can maintain the essential binding interactions required for kinase inhibition.

Table 1: Illustrative Molecular Docking Scores and Key Interactions This table presents hypothetical data to illustrate the potential outcomes of a comparative docking study.

| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Receptor Residue) | Potential Steric Hindrance |

| Palbociclib | CDK6 | -9.8 | Val101, His100 | None |

| This compound | CDK6 | -8.5 (Hypothetical) | Val101 (Weakened) | Possible clash with loop region |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. jocpr.com

For this compound, QSAR would be less about optimizing a series of analogs and more about predicting how a significant structural modification (the addition of lactose) impacts a specific activity, such as target inhibition or cell permeability. A QSAR model built on a dataset of Palbociclib analogs could be used to predict the activity of the N-Lactose conjugate, provided the model's applicability domain includes such large, polar modifications. nih.gov

Research Findings:

The development of a predictive QSAR model involves calculating a wide range of molecular descriptors. For Palbociclib and its N-Lactose conjugate, key differences would be observed in descriptors related to polarity, size, and hydrogen bonding capacity.

The primary challenge would be the significant increase in Polar Surface Area (PSA) and molecular weight, properties known to influence cell permeability and oral bioavailability. chemrxiv.org A QSAR model could quantify the predicted decrease in passive permeability due to these changes, guiding further design strategies to potentially include active transport mechanisms.

Table 2: Comparison of Key Molecular Descriptors for QSAR Modeling

| Descriptor | Palbociclib (Reference Value) | This compound (Predicted Change) | Implication for Activity/Properties |

| Molecular Weight ( g/mol ) | ~447.5 | Significant Increase | Affects diffusion and bioavailability |

| Polar Surface Area (PSA) | ~105 Ų chemrxiv.org | Drastic Increase | Reduced passive membrane permeability |

| Number of H-Bond Donors/Acceptors | High | Very High | Increased water solubility, altered binding |

| LogP (Lipophilicity) | ~2.97 chemrxiv.org | Significant Decrease | Reduced lipophilicity, lower membrane crossing |

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual physiological system. grafiati.com Robust PBPK models have been developed for Palbociclib, accurately describing its pharmacokinetic profile and predicting drug-drug interactions. nih.govresearchgate.net

Adapting a PBPK model for this compound in preclinical species would require significant changes to several input parameters. The goal would be to predict how the lactose conjugate alters the drug's journey through the body.

Research Findings:

Distribution parameters would also need re-evaluation. The high polarity of this compound would likely result in a lower volume of distribution, confining it more to the bloodstream and extracellular fluid rather than distributing widely into tissues.

The existing Palbociclib PBPK model was verified with clinical data and showed strong predictive performance for drug-drug interactions. nih.gov A new model for the N-Lactose conjugate would need to be built and verified using preclinical in vitro and in vivo data to gain confidence in its predictions.

Table 3: Hypothetical Comparison of PBPK Model Parameters

| Parameter | Palbociclib | This compound (Hypothetical) | Rationale for Change |

| Oral Bioavailability | Moderate | Very Low | Poor passive absorption due to high polarity and size. |

| Intrinsic Clearance (CLint) | Moderate (CYP3A/SULT2A1) | Low (CYP3A/SULT2A1) | Conjugate may not be a substrate for these enzymes. |

| Volume of Distribution (Vd) | High | Low | High polarity limits tissue penetration. |

| Primary Elimination Route | Hepatic Metabolism researchgate.net | Renal Excretion | Increased water solubility favors direct elimination by the kidneys. |

Predictive Models for Conjugate Permeability and Transport

Predicting the ability of a molecule to cross biological membranes is essential for determining its potential as a therapeutic agent. In silico models, ranging from simple property-based rules to complex machine learning algorithms, are used to predict permeability. nih.govnih.gov

The conjugation of lactose to Palbociclib would be expected to fundamentally alter its transport mechanism. While Palbociclib likely crosses membranes via passive diffusion, the N-Lactose derivative would be a candidate for active transport via solute carriers (SLCs), such as glucose transporters, which recognize the sugar moiety.

Research Findings:

In silico models based on physicochemical properties like LogP and PSA would predict very poor passive permeability for this compound. plos.org

The focus of predictive modeling would shift to identifying potential interactions with membrane transporters. Docking simulations could be performed on the structures of relevant transporters (e.g., SGLT1, GLUT1) to predict if this compound is a substrate.

The potential for the conjugate to be an efflux transporter substrate (e.g., for P-glycoprotein or BCRP) would also be a critical area for in silico prediction, as this could limit intracellular accumulation and efficacy. Some studies note that differences in efflux transport for CDK4/6 inhibitors may be related to their chemical structures. frontiersin.org

Table 4: Illustrative Permeability Predictions

| Model/Assay | Predicted Permeability for Palbociclib | Predicted Permeability for this compound | Predicted Transport Mechanism |

| PAMPA (Passive Diffusion) | Moderate to High | Very Low | Passive Diffusion |

| Caco-2 (Apparent Permeability) | Moderate | Very Low | Passive Diffusion & Efflux |

| Transporter Docking (GLUT1) | Not a Substrate | Potential Substrate (Hypothetical) | Facilitated Diffusion |

Considerations for Advanced Drug Delivery Systems Utilizing Palbociclib N Lactose

Encapsulation Strategies (e.g., nanoparticles, liposomes)

Encapsulating Palbociclib (B1678290) or a Palbociclib N-Lactose conjugate within nanocarriers is a primary strategy to improve its pharmacological profile. tums.ac.ir Nanoparticles and liposomes are at the forefront of this research due to their ability to protect the drug from degradation, control its release, and potentially reduce side effects. tums.ac.irinnovareacademics.in

Nanoparticles: Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), have been successfully used to encapsulate Palbociclib. researchgate.netsathibhu.org These systems can be engineered to have specific sizes, surface charges, and release properties. For instance, redox-sensitive PLGA nanoparticles have been developed that release Palbociclib preferentially in the high-glutathione environment of tumors. acs.orgnih.gov Another class, nanostructured lipid carriers (NLCs), which are composed of a blend of solid and liquid lipids, offer high drug-loading capacity and stability. tums.ac.irtums.ac.ir Studies on Palbociclib-loaded NLCs have demonstrated suitable physicochemical characteristics for drug delivery. tums.ac.irtums.ac.ir

Liposomes: Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.gov They are well-established drug delivery vectors with several approved formulations for cancer therapy. drug-dev.com Stealth liposomes, which are surface-modified with polymers like polyethylene (B3416737) glycol (PEG), can evade the immune system, leading to a longer circulation half-life and increased accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect. innovareacademics.indrug-dev.com Research on Palbociclib-loaded stealth liposomes has shown they can achieve a vesicle size under 100 nm, which is advantageous for altering in vivo pharmacokinetics. nih.gov

The encapsulation of a this compound conjugate would follow similar principles. The choice between a nanoparticle or liposomal system would depend on the physicochemical properties of the conjugate and the desired therapeutic outcome. The efficiency of encapsulation, defined as the percentage of the drug successfully loaded into the carrier, is a critical parameter. acs.orgnih.gov

| Nanocarrier System | Core Material | Typical Size (nm) | Key Findings for Palbociclib Encapsulation | Reference |

|---|---|---|---|---|

| Nanostructured Lipid Carriers (NLCs) | Solid and Liquid Lipids | ~130 | Demonstrated controlled release and enhanced bioavailability. Confirmed safety in preclinical models. | nih.govacs.org |

| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | ~170 - 195 | High entrapment efficiency (~87%). Can be designed for smart, redox-sensitive release in tumor microenvironments. | acs.orgnih.govmdpi.com |

| Stealth Liposomes | Phospholipids (e.g., LPC, EPC) with PEG | ~98 | Achieved particle size <100 nm. Showed biphasic release kinetics and lower IC50 compared to free drug. | innovareacademics.innih.gov |

| pH-Sensitive Niosomes | Non-ionic surfactants | ~170 | High encapsulation efficiency (~87%) with a pH-dependent release mechanism. | nih.gov |

Ligand-Directed Targeting via Lactose (B1674315) Moiety (e.g., receptor-mediated uptake)

A primary theoretical advantage of a this compound conjugate is the potential for active targeting. The lactose moiety can act as a specific ligand for certain cell surface receptors that are overexpressed on cancer cells compared to healthy cells. This ligand-receptor interaction can trigger receptor-mediated endocytosis, leading to the selective uptake of the drug by the target cells.

The most well-characterized receptor for lactose and other galactose-terminating carbohydrates is the asialoglycoprotein receptor (ASGPR). The ASGPR is abundantly expressed on the surface of hepatocytes and is a well-established target for delivering drugs to the liver. This makes a this compound delivery system a particularly interesting candidate for treating liver cancers, such as hepatocellular carcinoma, a disease in which Palbociclib has shown growth inhibitory activity. tums.ac.ir

The targeting strategy could be implemented in two ways:

Direct Conjugate: The this compound molecule itself could be administered, relying on the lactose moiety to guide it to ASGPR-expressing cells.

Decorated Nanocarrier: Nanoparticles or liposomes encapsulating Palbociclib could be surface-functionalized with the this compound conjugate or with lactose molecules directly. This approach combines the benefits of a nanocarrier (protection, controlled release) with the specificity of active targeting.

This strategy of using carbohydrate ligands for targeting is a recognized approach in advanced drug delivery design to enhance the specificity and efficacy of anticancer therapies.

Controlled Release and Sustained Delivery Approaches

Controlled and sustained release mechanisms are essential for maintaining therapeutic drug concentrations over an extended period, reducing dosing frequency, and minimizing off-target toxicity. For a this compound delivery system, the release profile would largely be dictated by the design of the nanocarrier.

pH-Dependent Release: The tumor microenvironment is typically more acidic (pH ~6.5-6.8) than normal physiological pH (7.4). This difference can be exploited by using pH-sensitive materials in the nanocarrier. For example, niosomal formulations have been designed to release Palbociclib in a two-phase, pH-dependent manner. nih.gov Similarly, PLGA nanoparticles show faster degradation and drug release in acidic conditions, facilitating drug availability at the tumor site. sathibhu.org Studies show that the release of Palbociclib from PLGA nanoparticles is significantly faster at pH 5.5 compared to pH 7.4. sathibhu.org

Enzyme-Responsive Release: The tumor microenvironment often has elevated levels of specific enzymes, such as glutathione (B108866) (GSH). Redox-sensitive PLGA nanoparticles have been engineered to be stable in the bloodstream but to rapidly release their Palbociclib payload in response to the high intracellular GSH concentrations in cancer cells. acs.orgnih.gov

Sustained Release from a Lipid Matrix: Nanostructured lipid carriers (NLCs) provide sustained drug release due to the slow degradation of the lipid matrix and the partitioning of the drug within it. researchgate.net Palbociclib-loaded NLCs have demonstrated a controlled-release profile, which could lead to longer-lasting therapeutic effects. tums.ac.irresearchgate.net

These controlled release strategies would ensure that the this compound conjugate is released preferentially at the site of action after being guided there by the lactose targeting moiety, maximizing its therapeutic index.

| Nanocarrier System | Release Mechanism | Release Profile Findings for Palbociclib | Reference |

|---|---|---|---|

| PLGA Nanoparticles | pH-Dependent Hydrolysis | ~80% release at pH 5.5 in 48h vs. <20% at pH 7.4. | sathibhu.org |

| Redox-Sensitive PLGA-NPs | GSH-Mediated Disulfide Bond Cleavage | Rapid release at high GSH concentrations, mimicking intracellular conditions. | acs.orgnih.gov |

| Nanostructured Lipid Carriers (NLCs) | Diffusion from Lipid Matrix | Cumulative release of ~73% in pH 6.8 phosphate (B84403) buffer over time. | nih.gov |

| pH-Sensitive Niosomes | pH-Sensitive Bilayer Disruption | Followed a two-phase, pH-dependent release pattern. | nih.gov |

Biocompatibility of Delivery Systems in Preclinical Contexts

Any new drug delivery system must be demonstrated to be safe and biocompatible before it can be considered for clinical use. The components of the proposed this compound delivery systems—namely PLGA, lipids, and lactose—are generally considered safe.

Carrier Materials: PLGA is an FDA-approved polymer known for its excellent biocompatibility and biodegradability, as it breaks down into lactic acid and glycolic acid, which are natural metabolites in the body. researchgate.net The lipids used in NLCs and liposomes are also typically biocompatible and are chosen from naturally occurring or synthetic lipids that are well-tolerated. tums.ac.ir

Lactose: Lactose itself is a common pharmaceutical excipient and is considered safe for most individuals.

Preclinical Evidence: Preclinical studies on Palbociclib-loaded nanocarriers support their biocompatibility. For example, acute toxicity studies in Wistar rats confirmed the safety of Palbociclib-loaded NLCs for oral administration. nih.govacs.org Furthermore, in vivo histopathology studies of redox-sensitive Palbociclib-PLGA nanoparticles showed they were safe and non-toxic to vital organs in rats. sathibhu.orgacs.orgnih.gov Hemocompatibility studies have also shown that these developed nanoparticles are non-hemolytic. sathibhu.orgacs.org These findings suggest that a nanocarrier system for this compound, built from these materials, would likely exhibit a favorable safety profile in preclinical evaluations.

Compound and Abbreviation Table

| Name/Abbreviation | Chemical Name/Description |

| Abemaciclib | A selective CDK4 & 6 inhibitor. |

| ASGPR | Asialoglycoprotein receptor. |

| CDK | Cyclin-dependent kinase. |

| DSPE-PEG | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]. |

| EPC | Egg phosphatidylcholine. |

| GSH | Glutathione. |

| HSPC | Hydrogenated soy phosphatidylcholine. |

| Lactose | A disaccharide sugar composed of galactose and glucose. |

| LPC | Lysophosphatidylcholine. |

| NLC | Nanostructured Lipid Carrier. |

| Palbociclib | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one. |

| This compound | A theoretical conjugate of Palbociclib and Lactose. |

| PEG | Polyethylene glycol. |

| PLGA | Poly(lactic-co-glycolic acid). |

| Ribociclib | A selective CDK4 & 6 inhibitor. |

Future Research Directions and Unexplored Avenues for Palbociclib N Lactose

Potential for Combination Strategies with Other Therapeutic Agents in Preclinical Settings

The clinical efficacy of palbociclib (B1678290) is most pronounced when used in combination with endocrine therapies like letrozole (B1683767) or fulvestrant. nih.govmdpi.com This synergistic relationship underscores a critical research avenue for Palbociclib N-Lactose: its potential in combination with other anti-cancer agents in preclinical models.

Future studies should be designed to investigate whether the N-lactose conjugate retains or modifies the synergistic effects observed with the parent compound. It would be crucial to explore combinations with:

Endocrine Therapies: Investigating the combination of this compound with aromatase inhibitors (e.g., letrozole) and selective estrogen receptor degraders (e.g., fulvestrant) in various breast cancer cell lines is a logical starting point. mdpi.comnih.gov

Targeted Therapies: Preclinical studies have explored palbociclib with other targeted agents, such as mTOR inhibitors and PI3K inhibitors. mdpi.com Similar investigations with this compound could reveal novel synergistic interactions, potentially overcoming resistance mechanisms.

Chemotherapy: The ability of palbociclib to sensitize cancer cells to cytotoxic agents like cisplatin (B142131) has been noted in preclinical research. mdpi.com It would be valuable to determine if this compound exhibits similar or enhanced chemosensitizing properties.

These preclinical combination studies would be essential to define the therapeutic niche for this novel compound.

Exploration of Novel Disease Models for Preclinical Evaluation

The preclinical evaluation of palbociclib has utilized a range of models, from established cancer cell lines to patient-derived xenografts (PDXs). nih.gov For this compound, research should leverage and expand upon these models to gain a comprehensive understanding of its activity.

Key areas for exploration include:

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures, the use of 3D organoid and spheroid models derived from patient tumors could provide a more physiologically relevant context to test the efficacy of this compound, both as a single agent and in combination.

Genetically Engineered Mouse Models (GEMMs): GEMMs that recapitulate the genetic drivers of specific cancers would be invaluable for assessing the in vivo efficacy and potential toxicities of the lactose (B1674315) conjugate.

Models of Drug Resistance: A significant clinical challenge is acquired resistance to palbociclib. Developing and utilizing preclinical models of resistance would be critical to determine if this compound can overcome these resistance mechanisms, which can involve alterations in the cell cycle machinery or drug efflux pumps.

Models for Other Malignancies: While palbociclib's primary indication is breast cancer, its activity has been explored in other tumors like non-small-cell lung cancer and glioblastoma. mdpi.com Preclinical studies using relevant models for these diseases could broaden the potential therapeutic scope of this compound.

Advancements in Conjugate Chemistry for Enhanced Properties

The very existence of this compound as a distinct chemical entity opens the door to further advancements in conjugate chemistry. lgcstandards.com The current N-lactose form is just one possibility, and a systematic exploration of different conjugation strategies could lead to derivatives with superior properties.

Future research in this area should focus on:

Targeting Ligands: While lactose itself might confer some altered properties, conjugating Palbociclib to other molecules, such as peptides or antibodies that target specific cell surface receptors, could enhance its delivery to cancer cells and minimize off-target effects. mdpi.com Studies have shown that conjugating palbociclib to a near-infrared dye, for instance, can alter its mechanism of action and enhance its cytotoxic effects. nih.govworktribe.com

Prodrug Strategies: The lactose conjugate could potentially act as a prodrug, being metabolized in the tumor microenvironment to release the active palbociclib. Further chemical modifications could be designed to control the rate and location of this activation, thereby improving the therapeutic index.

Development of Predictive Biomarkers for Preclinical Efficacy and Response

A crucial aspect of targeted therapy is the identification of biomarkers that can predict which patients are most likely to respond. For palbociclib, biomarkers such as Rb protein status, cyclin D1 levels, and p16 expression have been investigated, though their clinical utility is still being refined. dovepress.comamegroups.orgresearchgate.net

For this compound, a dedicated effort to identify and validate predictive biomarkers in preclinical models is paramount. Research should include:

Genomic and Transcriptomic Profiling: Analyzing the gene expression and mutation status of cancer models treated with this compound can help identify signatures associated with sensitivity or resistance. This could include assessing the expression of genes involved in lactose metabolism or transport.

Proteomic Analysis: Investigating changes in the proteome of cancer cells upon treatment can reveal the specific pathways modulated by the lactose conjugate and identify protein-based biomarkers of response. researchgate.net

Functional Biomarkers: As with palbociclib, the phosphorylation status of Rb and other cell cycle proteins should be evaluated as a pharmacodynamic and potentially predictive biomarker for this compound activity. asco.org

The development of robust preclinical biomarkers will be essential to guide the potential clinical development of this compound and to select the patient populations most likely to benefit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.